molecular formula C33H32N4O4 B1674260 (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide CAS No. 780757-88-2

(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Cat. No. B1674260
CAS RN: 780757-88-2
M. Wt: 548.6 g/mol
InChI Key: HQWTUOLCGKIECB-XZWHSSHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICG-001 is a small molecule inhibitor of β-catenin/cyclic AMP responsive element binding protein (CREB) binding protein (CBP)-mediated transcription (IC50 = 3 µM). By binding CBP, thus blocking interaction with β-catenin, it selectively induces apoptosis in transformed colon cells but not in normal cells and prevents the growth of colon carcinoma cells at 25 µM in vitro. ICG-001 has been used to specifically disrupt the β-catenin pathway in studying epithelial-mesenchymal transition during pulmonary fibrosis. Additionally, ICG-001 disruption of Wnt/β-catenin signaling has been studied in the context of regulating cancer stem cells.
ICG-001 is a potent and selective Wnt signaling modulator. ICG-001 modulates Wnt signaling and increased the expression of genes beneficial for cardiac regeneration in epicardial cells. ICG-001 binds cAMP-responsive element binding (CREB)-binding protein (CBP) to disrupt its interaction with β-catenin and inhibit CBP function as a coactivator of Wnt/β-catenin-mediated transcription. ICG-001 induces cytotoxicity of multiple myeloma cells in Wnt-independent manner. Note: Chemical structures of ICG-001 and PRI-724 look very close, but they are not the same molecule. Many vendors confused them.

Scientific Research Applications

Synthesis and Modification

  • Research on the pyrido[1,2-a]pyrimidine nucleus, such as in the molecule (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, includes chemical modifications to optimize biological properties. These modifications, like methylation in the pyridine moiety, can enhance specific characteristics such as analgesic properties (Ukrainets et al., 2015).

Synthesis and Characterization

  • Novel synthesis methods have been developed for similar pyranopyrazoles, providing insights into their molecular structures and potential applications in pharmaceutical chemistry. These methods include the synthesis of derivatives, characterization using spectral data, and theoretical studies (Al-Amiery et al., 2012).

Photocyclization and Structure

  • The compound and its analogs are also studied for photocyclization reactions, which is a key process in organic synthesis, contributing to understanding the molecular structure and properties (Wei et al., 2016).

Biological Activities

  • Derivatives of this compound class, such as benzodifuranyl and thiazolopyrimidines, are explored for their analgesic and anti-inflammatory properties, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Additionally, pyrano[2,3-d]pyrimidines and related derivatives have been synthesized and tested for their antibacterial activities, indicating potential applications in antimicrobial therapy (El-Agrody et al., 2000).

Chemical Reactions and Processes

  • The compound's class has been studied for its involvement in various chemical reactions, such as reductive cleavage of aromaticcarboxamides. This research contributes to understanding the chemical processes and potential applications in organic synthesis and chemical engineering (Ragnarsson et al., 2001).

Advanced Synthesis Methods

  • Advanced synthesis methods have been developed for similar compounds, such as chromeno[2,3-d]pyrimidines, which are crucial in pharmaceutical chemistry. These methods focus on novel synthetic routes and the exploration of different substituents, contributing to the development of new drug candidates (Osyanin et al., 2014).

Solid-Phase Synthetic Methods

  • Solid-phase synthetic methods have been applied to develop libraries of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential for high-throughput synthesis of bioactive compounds (Heo & Jeon, 2017).

Cascade Transformations in Chemistry

  • Research on the condensation of trifluoroacetyl-substituted chromenes with aminouracils has led to the discovery of pyrido[2,3-d]pyrimidine derivatives, showcasing the importance of cascade transformations in organic synthesis (Popova et al., 2017).

Biotransformation and Metabolism

  • Studies on the biotransformation of pyrimidine during the metabolism of related compounds shed light on the metabolic pathways and potential implications in pharmacology and toxicology (Takahashi et al., 2014).

Anticancer and Anti-Inflammatory Properties

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, contributing to the search for new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the β-catenin/TCF mediated transcription . It specifically binds to the cyclic AMP response element-binding protein (CBP) , which is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

ICG-001 works by selectively blocking the β-catenin/CBP interaction . This disruption inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription .

Biochemical Pathways

The primary biochemical pathway affected by ICG-001 is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development of various types of cancer . By inhibiting the β-catenin/CBP interaction, ICG-001 disrupts the Wnt/β-catenin-mediated transcription, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

One study mentioned that icg-001 was delivered into tumors at a dosage of50 mg/kg/day . More research is needed to fully understand the pharmacokinetics of ICG-001.

Result of Action

ICG-001 has been shown to have significant effects on cell proliferation and migration. In vitro, ICG-001 treatment strongly inhibits cell proliferation through a cell cycle blockade in the G0/G1 phase . Surprisingly, it also increases cell migration of certain cell lines . In another study, ICG-001 was found to suppress the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs .

Action Environment

The environment can influence the action, efficacy, and stability of ICG-001. For instance, in vitro and in vivo environments can yield different results. In vitro, it strongly inhibits cell proliferation and surprisingly increases cell migration . More research is needed to fully understand how different environmental factors influence the action of ICG-001.

properties

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 2
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 3
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 4
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 5
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 6
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Q & A

Q1: What is the primary target of ICG-001?

A1: ICG-001 specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does ICG-001 exert its effects on the Wnt/β-catenin signaling pathway?

A2: ICG-001 acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, ICG-001 disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does ICG-001 affect p300, a close homolog of CBP?

A3: No, ICG-001 demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of ICG-001-mediated inhibition of the β-catenin/CBP interaction?

A4: ICG-001 effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does ICG-001 solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While ICG-001 is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, ICG-001 demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of ICG-001 on cancer cells?

A6: ICG-001 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does ICG-001 impact cancer stem cells (CSCs)?

A7: ICG-001 exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that ICG-001 effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has ICG-001 shown efficacy in vivo?

A8: Yes, ICG-001 exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does ICG-001 enhance the effects of existing therapies?

A9: Research suggests that ICG-001 can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes ICG-001 an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating ICG-001?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that ICG-001 is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of ICG-001?

A11: The provided research does not explicitly mention the molecular formula and weight of ICG-001.

Q12: Are there any studies on how modifications to the ICG-001 structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of ICG-001's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.